molecular formula C18H15F3N2O2S2 B11139744 N-[2-(thiophen-2-yl)ethyl]-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide

N-[2-(thiophen-2-yl)ethyl]-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide

Cat. No.: B11139744
M. Wt: 412.5 g/mol
InChI Key: FWFBTUUCBIKVOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(thiophen-2-yl)ethyl]-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide is a complex organic compound that features a thiophene ring, a trifluoromethoxyphenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(thiophen-2-yl)ethyl]-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Trifluoromethoxyphenyl Group: This step can be carried out via a nucleophilic aromatic substitution reaction, where a trifluoromethoxy group is introduced to a phenyl ring.

    Coupling with Thiophene: The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired acetamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure could make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: It could be used as a tool compound to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-[2-(thiophen-2-yl)ethyl]-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethoxy group could enhance its binding affinity and specificity, while the thiazole and thiophene rings could contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(thiophen-2-yl)ethyl]-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide stands out due to its combination of a trifluoromethoxy group, a thiazole ring, and a thiophene ring, which together confer unique chemical and physical properties that are not commonly found in other compounds.

Properties

Molecular Formula

C18H15F3N2O2S2

Molecular Weight

412.5 g/mol

IUPAC Name

N-(2-thiophen-2-ylethyl)-2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C18H15F3N2O2S2/c19-18(20,21)25-14-5-3-12(4-6-14)17-23-13(11-27-17)10-16(24)22-8-7-15-2-1-9-26-15/h1-6,9,11H,7-8,10H2,(H,22,24)

InChI Key

FWFBTUUCBIKVOK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCNC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.